N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and a naphthyl group, connected through an acetohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-[(naphthalen-1-yl)amino]acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl or naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenyl or naphthyl derivatives.
Scientific Research Applications
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-(2,4-dimethylphenyl)amino]acetohydrazide: Another structurally related compound with different substituents, affecting its reactivity and applications.
The uniqueness of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-11-10-15(12-20(19)27-2)13-23-24-21(25)14-22-18-9-5-7-16-6-3-4-8-17(16)18/h3-13,22H,14H2,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
JFVSOZTVJGUDEQ-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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